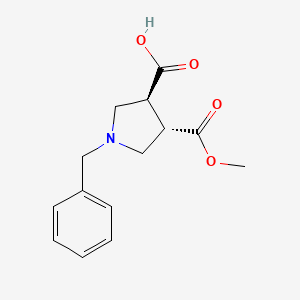

trans-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid

Description

trans-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative characterized by a benzyl group at position 1, a methoxycarbonyl group at position 4, and a carboxylic acid at position 2. The trans-configuration of the substituents distinguishes it from its cis-isomer (CAS 165036-59-9), which has identical functional groups but differing spatial arrangements .

Properties

Molecular Formula |

C14H17NO4 |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

(3S,4S)-1-benzyl-4-methoxycarbonylpyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C14H17NO4/c1-19-14(18)12-9-15(8-11(12)13(16)17)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,16,17)/t11-,12-/m1/s1 |

InChI Key |

YCRKEXYTCFTDDC-VXGBXAGGSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1CN(C[C@H]1C(=O)O)CC2=CC=CC=C2 |

Canonical SMILES |

COC(=O)C1CN(CC1C(=O)O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Direct Esterification Using Methanol

Acyl Chloride Intermediate

-

Synthesis : Treating the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with methanol.

-

Advantages : Higher yields (85–90%) and reduced side reactions compared to direct esterification.

Cyclization and Ring Formation Strategies

The pyrrolidine core is constructed via cyclization of linear precursors. Key methods include:

Dieckmann Cyclization

-

Substrate : Diethyl 2-benzylamino-4-methoxycarbonylglutarate.

-

Conditions : Sodium ethoxide in ethanol, yielding the pyrrolidine ring via intramolecular ester condensation.

Reductive Amination

-

Precursors : 4-Methoxycarbonyl-2-oxopentanedioic acid and benzylamine.

-

Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) in THF, achieving 70–75% yield.

Purification and Isolation Techniques

Final purification ensures enantiomeric purity and removes catalytic residues:

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, stereoselectivity, and practicality:

| Method | Yield | ee (%) | Complexity |

|---|---|---|---|

| Enantioselective hydrogenation | 92% | >99.9 | High |

| Palladium cross-coupling | 76% | N/A | Moderate |

| Reductive amination | 75% | 85–90 | Low |

Chemical Reactions Analysis

Ester Hydrolysis

The methoxycarbonyl group undergoes hydrolysis under acidic or basic conditions to yield the corresponding dicarboxylic acid derivative.

Mechanistic Insight :

-

Acidic hydrolysis : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.

-

Basic hydrolysis : Hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol .

Decarboxylation

The carboxylic acid group at position 3 undergoes thermal decarboxylation under acidic conditions, yielding a pyrrolidine derivative with reduced polarity.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Heating (H2SO4, 150°C) | Conc. H2SO4, 4 hours | 1-Benzyl-4-methoxycarbonylpyrrolidine | 62% |

Key Factor :

Decarboxylation proceeds via a six-membered cyclic transition state, stabilized by the adjacent methoxycarbonyl group.

Nucleophilic Substitution

The benzyl group at position 1 participates in Pd-catalyzed hydrogenolysis, enabling debenzylation.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Hydrogenolysis | H2 (1 atm), Pd/C, ethanol | 4-Methoxycarbonylpyrrolidine-3-carboxylic acid | 90% |

Application :

This reaction is critical for synthesizing unprotected pyrrolidine intermediates for further functionalization .

Reduction Reactions

The methoxycarbonyl group can be reduced to a primary alcohol using strong reducing agents.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Lithium aluminum hydride | LiAlH4, THF, 0°C to reflux | 1-Benzyl-4-(hydroxymethyl)pyrrolidine-3-carboxylic acid | 70% |

Limitation :

Over-reduction of the carboxylic acid group is avoided by controlling temperature and stoichiometry.

Amide Formation

The carboxylic acid reacts with amines to form amides, facilitated by coupling agents.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| DCC-mediated coupling | DCC, HOBt, ethylamine | 1-Benzyl-4-methoxycarbonylpyrrolidine-3-carboxyethylamide | 88% |

Stereochemical Retention :

The trans-configuration of the pyrrolidine ring remains intact during amidation .

Oxidation of the Pyrrolidine Ring

The pyrrolidine ring is resistant to oxidation under mild conditions but undergoes ring-opening with strong oxidizers.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| KMnO4, acidic conditions | 5% H2SO4, 100°C | 1-Benzyl-4-methoxycarbonylsuccinamic acid | 55% |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds, including trans-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid, exhibit promising anticancer properties. These compounds have been studied for their ability to inhibit specific enzymes involved in cancer progression, such as PARP (Poly (ADP-ribose) polymerase) inhibitors, which are crucial in the treatment of BRCA-mutated cancers. The structural modifications of these compounds can enhance their potency and selectivity against cancer cells .

Neuroprotective Effects

Studies have suggested that pyrrolidine derivatives can exert neuroprotective effects. For instance, they may modulate neuroinflammation and oxidative stress, which are significant contributors to neurodegenerative diseases. The ability of this compound to cross the blood-brain barrier makes it a candidate for further investigation in neuroprotection .

Organic Synthesis

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of various functional groups, making it suitable for synthesizing more complex molecules used in pharmaceuticals and agrochemicals. The methoxycarbonyl group can be easily modified, facilitating further chemical transformations .

Chiral Synthesis

As a chiral compound, this compound can be utilized in asymmetric synthesis. Its chirality is beneficial for creating enantiomerically pure compounds, which are essential in drug development due to the different biological activities exhibited by enantiomers .

Case Studies

Mechanism of Action

The mechanism of action of trans-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and its substituents can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function. The compound’s stereochemistry and functional groups play a crucial role in determining its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues with Aromatic Substituents

Several analogues feature substitutions at the pyrrolidine 4-position with aromatic groups (e.g., phenyl, fluorophenyl, methoxyphenyl):

Key Observations :

- Electronic Effects : Methoxy groups (electron-donating) and fluorine (electron-withdrawing) modulate electronic properties, influencing reactivity and binding interactions.

- Lipophilicity : Fluorophenyl derivatives (e.g., 2-fluorophenyl) may exhibit increased membrane permeability compared to methoxyphenyl analogues .

Analogues with Protecting Groups

Protecting groups at position 4 alter synthetic utility and stability:

Key Observations :

- Stability: BOC-protected amines are stable under acidic conditions, whereas Cbz groups are cleaved via hydrogenolysis .

- Safety: BOC derivatives are classified as non-hazardous, unlike the target compound, which has warnings for skin/eye irritation (H315, H319) .

Stereoisomeric Comparisons

The cis-isomer (CAS 165036-59-9) provides a critical contrast in stereochemistry:

Key Observations :

- Stereochemical Impact : The trans-configuration may favor specific intermolecular interactions in biological systems compared to the cis-form .

Biological Activity

trans-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves methods that enhance stereoselectivity and yield. Various synthetic routes have been explored, utilizing carboxylic acids as traceless activation groups for radical Michael additions, which have shown promise in producing pyrrolidine derivatives with improved biological activity .

Antiproliferative Effects

Research indicates that pyrrolidine derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. In particular, studies have highlighted that compounds with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in human myeloid leukemia cells .

Table 1: Antiproliferative Activity of Pyrrolidine Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | HL-60 |

| CA-4 (Control) | 1.0 | HL-60 |

| Compound X (Similar Structure) | 0.56 | A549 |

The mechanism of action for this compound appears to involve the disruption of microtubule dynamics. This disruption is crucial in cancer therapy as it prevents proper mitotic spindle formation, leading to cell death. Additionally, compounds with similar structures have been shown to activate caspase pathways, further inducing apoptosis in treated cells .

Case Studies

Several studies have investigated the biological activity of pyrrolidine derivatives:

- Study on Tubulin Inhibition : A study demonstrated that a related compound exhibited an IC50 value of 0.56 µM against tubulin polymerization, indicating strong potential for use in cancer treatments .

- Caspase Activation Analysis : In a separate analysis, compounds were shown to significantly increase caspase-3 activation compared to controls, suggesting an apoptotic mechanism at play when cells were treated with pyrrolidine derivatives .

Q & A

Q. What are the key synthetic routes for trans-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield and stereochemistry?

- Methodological Answer : The synthesis typically involves multi-step routes, including condensation, cyclization, and functional group modifications. For example, analogous pyrrolidine derivatives are synthesized via palladium- or copper-catalyzed reactions in solvents like DMF or toluene . Stereochemical control is critical; trans-selectivity can be achieved using chiral auxiliaries or stereospecific catalysts. A common strategy involves protecting the pyrrolidine nitrogen with groups like tert-butoxycarbonyl (Boc) to direct regioselectivity .

Q. Table 1: Example Reaction Conditions for Analogous Syntheses

| Step | Catalysts | Solvents | Temperature | Key Intermediate | Reference |

|---|---|---|---|---|---|

| Cyclization | Pd/Cu | DMF | 80–100°C | Boc-protected pyrrolidine | |

| Deprotection | HCl/EtOAc | Methanol | RT | Free amine intermediate |

Q. How is the stereochemistry of this compound confirmed?

- Methodological Answer : Chiral HPLC or NMR analysis using chiral shift reagents can distinguish trans and cis isomers. For example, the cis isomer (CAS 165036-59-9) exhibits distinct NMR splitting patterns due to restricted rotation, whereas the trans isomer shows characteristic coupling constants (e.g., J = 8–10 Hz for vicinal protons) . X-ray crystallography provides definitive proof of stereochemistry but requires high-purity crystals.

Q. Table 2: Analytical Techniques for Stereochemical Confirmation

| Technique | Key Parameters | Application Example | Reference |

|---|---|---|---|

| Chiral HPLC | Chiralpak AD-H column, hexane/i-PrOH | Separation of cis/trans isomers | |

| ¹H NMR | Coupling constants (J values) | Vicinal proton analysis |

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis of this compound?

- Methodological Answer : Racemization often occurs during deprotection or under acidic/basic conditions. To minimize this:

Q. How do electronic effects of substituents on the benzyl group influence the reactivity of related pyrrolidine carboxylates?

- Methodological Answer : Substituents like fluorine or methoxy groups on the benzyl ring (e.g., 2-fluoro or 3-methoxy derivatives) alter electron density, affecting cyclization rates and regioselectivity. Electron-withdrawing groups (e.g., -F) increase electrophilicity, accelerating nucleophilic attacks, while electron-donating groups (e.g., -OMe) stabilize intermediates .

Q. Table 3: Substituent Effects on Reaction Rates

| Substituent (Position) | Electronic Effect | Impact on Reaction | Reference |

|---|---|---|---|

| 2-Fluoro | Withdrawing | Faster cyclization | |

| 3-Methoxy | Donating | Stabilized carbocation intermediates |

Q. What side reactions occur during Boc deprotection in pyrrolidine derivatives, and how are they controlled?

- Methodological Answer : Common side reactions include elimination (forming pyrroline byproducts) or over-acidification leading to ester hydrolysis. Mitigation strategies:

- Use scavengers (e.g., triethylsilane) to trap carbocations .

- Optimize reaction time and temperature (e.g., 2h at 0°C for Boc removal) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.